Tpmpa

Description

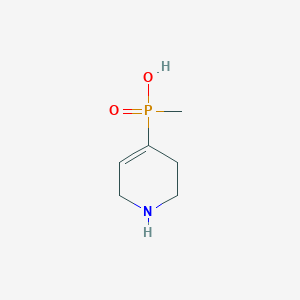

Structure

3D Structure

Properties

IUPAC Name |

methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017153 | |

| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble to 100 mM | |

| Record name | TPMPA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182485-36-5 | |

| Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TPMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPMPA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TPMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TPMPA: A Technical Guide to its Selective Antagonism of GABA-C Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a pivotal selective antagonist of the γ-aminobutyric acid type C (GABA-C) receptor. This document details the pharmacological properties of this compound, its mechanism of action, and provides detailed protocols for its characterization, catering to the needs of researchers in neuroscience and drug development.

Introduction to this compound and GABA-C Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, mediating its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-C receptors, also known as GABA-ρ receptors, are ionotropic receptors that form chloride (Cl⁻) channels.[1] Unlike GABA-A receptors, they are insensitive to bicuculline, benzodiazepines, and barbiturates.[2] They are also pharmacologically distinct from the metabotropic GABA-B receptors.[2]

This compound is a potent and selective competitive antagonist of GABA-C receptors.[3][4] Its selectivity makes it an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of GABA-C receptors, which are predominantly expressed in the retina, but also found in other brain regions such as the hippocampus, spinal cord, and superior colliculus.[5]

Pharmacological Profile of this compound

This compound's selectivity for GABA-C receptors over GABA-A and GABA-B receptors is a key attribute for its use in research. The following table summarizes the quantitative data on this compound's binding affinities and inhibitory concentrations.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| GABA-C (ρ1) | KB | 2.1 | [6][7] |

| IC50 | 1.6 | [6] | |

| GABA-A | KB | 320 | [6][7] |

| GABA-B | EC50 (weak agonist) | ~500 | [6][8] |

Mechanism of Action

This compound functions as a competitive antagonist at the GABA binding site on the GABA-C receptor. This means that this compound binds to the same site as the endogenous ligand GABA, but its binding does not activate the receptor. Instead, it prevents GABA from binding and subsequently opening the chloride ion channel. This inhibitory action blocks the influx of chloride ions that would normally hyperpolarize the neuron, thus preventing the inhibitory effect of GABA.

Figure 1: Mechanism of this compound action at the GABA-C receptor.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol details the methodology for determining the inhibitory potency (IC50) of this compound on human GABA-C ρ1 receptors expressed in Xenopus laevis oocytes.

4.1.1. Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis.

-

Defolliculation: Incubate the ovarian lobes in a solution of collagenase type IA (2 mg/mL in Ca2+-free OR2 solution) for 1-2 hours with gentle agitation to remove the follicular layer.

-

Oocyte Selection: Manually select stage V-VI oocytes and store them in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 18°C.

-

cRNA Injection: Inject each oocyte with 50 nL of cRNA encoding the human GABA-C ρ1 subunit (concentration of ~1 ng/nL) using a microinjection pipette.

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

4.1.2. Electrophysiological Recording

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Microelectrode Filling Solution: 3 M KCl.

-

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., the EC50 concentration, typically around 1-5 µM for GABA-C ρ1 receptors) for a fixed duration to establish a baseline current.

-

This compound Application: Co-apply increasing concentrations of this compound with the fixed concentration of GABA. Allow sufficient time for the this compound effect to reach equilibrium.

-

Data Acquisition: Record the peak inward current elicited by GABA in the absence and presence of each concentration of this compound.

4.1.3. Data Analysis

-

Normalize the peak current in the presence of this compound to the baseline GABA current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for IC50 determination of this compound using TEVC.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for GABA-C receptors expressed in a mammalian cell line (e.g., HEK293 cells).

4.2.1. Cell Culture and Membrane Preparation

-

Cell Culture: Culture HEK293 cells stably or transiently expressing the human GABA-C ρ1 subunit in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Cell Harvesting: Harvest cells by scraping when they reach 80-90% confluency.

-

Homogenization: Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation step.

-

Resuspension: Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

4.2.2. Competitive Binding Assay

-

Solutions:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-GABA or a suitable GABA-C selective radioligand.

-

Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of [3H]-GABA (at or below its Kd for GABA-C receptors).

-

Increasing concentrations of unlabeled this compound.

-

For non-specific binding wells, add the high concentration of unlabeled GABA instead of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

4.2.3. Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for Ki determination of this compound using a radioligand binding assay.

Conclusion

This compound's high selectivity for GABA-C receptors makes it an indispensable tool for neuropharmacological research. The detailed experimental protocols provided in this guide offer a robust framework for characterizing the antagonist properties of this compound and similar compounds. Accurate determination of the potency and binding affinity of such molecules is crucial for understanding the role of GABA-C receptors in health and disease and for the development of novel therapeutics targeting this important receptor system.

References

- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. youtube.com [youtube.com]

Unveiling Tpmpa: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as Tpmpa. A potent and selective antagonist for the GABAC receptor, this compound serves as a critical tool for researchers and scientists in the field of neuroscience and drug development. This document outlines its chemical properties, pharmacological profile, and experimental applications, offering a comprehensive resource for professionals investigating GABAergic neurotransmission.

Chemical Identity

The full chemical name of this compound is (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid .[1] An alternative synonym is methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid.[1]

Pharmacological Profile

This compound is a selective and competitive antagonist of GABAA-ρ receptors (formerly known as GABAC receptors). It exhibits significantly lower affinity for GABAA and GABAB receptors, making it a valuable tool for isolating and studying the function of GABAC receptors.

Quantitative Data: Receptor Binding and Activity

The following table summarizes the quantitative data regarding this compound's interaction with different GABA receptor subtypes.

| Receptor Subtype | Reported Value | Value Type | Species | Reference |

| GABAC (GABAA-ρ) | KB = 2.1 μM | Antagonist Dissociation Constant | Human recombinant | |

| GABAA | KB = 320 μM | Antagonist Dissociation Constant | Rat brain | [1][2] |

| GABAB | EC50 ≈ 500 μM | Weak Agonist Activity | Rat hippocampal slices | [1][2] |

| Human recombinant ρ1 | 8-fold selectivity over ρ2 | --- | Human recombinant | |

| GABAρ1 | IC50 = 1.1 ± 0.07 μM | Antagonist Inhibitory Concentration | Xenopus laevis oocytes |

Mechanism of Action: GABAC Receptor Antagonism

This compound functions as a competitive antagonist at GABAC receptors. This means it binds to the same site on the receptor as the endogenous agonist, γ-aminobutyric acid (GABA), but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and subsequently inhibits the opening of the associated chloride ion channel. This blockade of chloride influx leads to a reduction in neuronal inhibition.

References

- 1. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

The Role of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) in Retinal Ganglion Cell Research: A Technical Guide

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid , commonly known as TPMPA , is a potent and selective antagonist of the GABAC receptor. This characteristic has made it an invaluable pharmacological tool for dissecting the intricate neural circuits of the retina, particularly in understanding the function and regulation of retinal ganglion cells (RGCs), the output neurons of the eye. This technical guide provides an in-depth overview of this compound's application in RGC research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's primary role in retinal research stems from its ability to selectively block GABAC receptors. These receptors are predominantly located on the axon terminals of bipolar cells, which form synapses with RGCs. By antagonizing these receptors, this compound inhibits the GABAergic feedback pathway, thereby modulating the release of excitatory neurotransmitters from bipolar cells onto RGCs. This action ultimately influences the light responsiveness, sensitivity, and overall excitability of RGCs.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on retinal ganglion cells as reported in various studies.

Table 1: Effects of this compound on Retinal Ganglion Cell Light Sensitivity

| Animal Model | RGC Type | This compound Concentration | Change in Light Sensitivity | Reference |

| C57BL Mouse | Most RGCs | 100 μM | 1-3 log units increase | [1] |

| P23H Rat (Retinitis Pigmentosa Model) | ON-center RGCs (n=21) | Not Specified | 0.63 log unit average increase | [2] |

| P23H Rat (Retinitis Pigmentosa Model) | OFF-center RGCs (n=6) | Not Specified | 0.38 log unit average increase | [2] |

| Sprague-Dawley Rat | ON-center RGCs (n=9) | Not Specified | 0.20 log unit average decrease | [2] |

Table 2: Effects of this compound on Other RGC Properties

| Animal Model | RGC Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| P23H Rat | ON-center RGCs | Not Specified | Maximum Peak Response | 22% increase | [2] |

| P23H Rat | OFF-center RGCs | Not Specified | Maximum Peak Response | 11% increase (not statistically significant) | [2] |

| P23H Rat | ON- and OFF-center RGCs | Not Specified | Dynamic Operating Range | No significant effect | [2] |

| P23H Rat | RGCs | 100 μM | Contrast Threshold | Significant decrease (p<0.01) | [3] |

| Rabbit | Transient OFF α RGCs | Not Specified | Best Temporal Frequency | Decrease from 7.1 ± 0.2 Hz to 3.4 ± 0.2 Hz | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols utilizing this compound in the study of RGCs.

Protocol 1: Ex Vivo Electrophysiological Recording of RGC Light Responses

This protocol is adapted from studies investigating the effects of this compound on the light-evoked responses of RGCs in isolated retinas.

1. Retinal Preparation:

- Euthanize the animal model (e.g., mouse or rat) in accordance with institutional animal care guidelines.

- Enucleate the eyes and dissect the retinas in a carboxygenated (95% O2, 5% CO2) Ames' Medium or similar artificial cerebrospinal fluid (aCSF).

- A section of the retina is mounted, ganglion cell side down, onto a multielectrode array (MEA).

2. Electrophysiological Recording:

- Perfuse the mounted retina with the oxygenated medium using a gravity-flow system.

- Record the spontaneous and light-evoked spike activity of RGCs using the MEA.

- Light stimuli, such as full-field flashes of varying intensity or drifting sinusoidal gratings of varying contrast, are presented to the retina.

3. Pharmacological Application:

- Establish a baseline recording of RGC activity under control conditions.

- Bath-apply this compound at the desired concentration (e.g., 100 μM) to the retinal preparation.

- After a sufficient incubation period to allow for drug action, repeat the light stimulation protocol and record the RGC responses in the presence of this compound.

4. Data Analysis:

- Sort the recorded spike trains to isolate the activity of individual RGCs.

- Construct intensity-response or contrast-response functions for each cell under control and this compound conditions.

- Calculate key parameters such as threshold sensitivity (often defined as the light intensity that elicits a half-maximal response), maximum peak response, and contrast threshold.

Protocol 2: Whole-Cell Patch-Clamp Recording of Light-Evoked Excitatory Postsynaptic Currents (L-EPSCs) in RGCs

This protocol allows for a more detailed examination of the synaptic inputs to RGCs.

1. Retinal Slice Preparation:

- Prepare vertical slices of the retina to preserve the synaptic connections between bipolar cells and RGCs.

- Transfer the retinal slices to a recording chamber continuously perfused with oxygenated aCSF.

2. RGC Identification and Patching:

- Visualize RGCs using differential interference contrast (DIC) microscopy.

- Obtain a whole-cell patch-clamp recording from a targeted RGC using a glass micropipette filled with an appropriate internal solution.

- Clamp the cell at the reversal potential for inhibitory currents (around -70 mV) to isolate excitatory postsynaptic currents (EPSCs).

3. Light Stimulation and L-EPSC Recording:

- Present light stimuli to the retinal slice and record the resulting L-EPSCs in the patched RGC.

4. This compound Application:

- After obtaining stable baseline L-EPSC recordings, introduce this compound into the perfusing aCSF.

- Record the L-EPSCs in the presence of this compound to observe changes in the excitatory synaptic input to the RGC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involving this compound and a typical experimental workflow.

Caption: Signaling pathway illustrating this compound's antagonism of GABAC receptors on bipolar cells.

Caption: Experimental workflow for assessing this compound's effects on RGCs using MEA.

Concluding Remarks

This compound remains a cornerstone in the pharmacological toolkit for retinal research. Its selectivity for GABAC receptors has been instrumental in elucidating the inhibitory mechanisms that shape the output of retinal ganglion cells. The data consistently show that by blocking GABAC-mediated inhibition, this compound can significantly enhance the light sensitivity and responsiveness of RGCs, particularly in models of retinal degeneration where the GABAergic system may be overactive. The experimental protocols and pathways detailed in this guide provide a framework for future investigations into the nuanced roles of GABAergic signaling in both healthy and diseased retinas, with potential implications for the development of novel therapeutic strategies for blinding diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Blocking GABA(C) receptors increases light responsiveness of retinal ganglion cells in a rat model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Diverse inhibitory and excitatory mechanisms shape temporal tuning in transient OFF α ganglion cells in the rabbit retina - PMC [pmc.ncbi.nlm.nih.gov]

Investigating GABAergic Pathways with Tpmpa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. A distinct subclass of GABAA receptors, composed entirely of ρ (rho) subunits, are often referred to as GABAA-ρ or historically as GABAC receptors. These receptors exhibit unique pharmacological and biophysical properties, making them an important target for research and drug development.[1]

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) is a potent and selective competitive antagonist of GABAA-ρ receptors.[2][3][4] Its selectivity allows for the specific investigation of the roles of GABAA-ρ receptors in various physiological and pathological processes. This guide provides a comprehensive overview of the use of this compound as a tool to investigate GABAergic pathways, including its pharmacological profile, detailed experimental protocols for its characterization, and a description of the relevant signaling pathways.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound's interaction with GABA receptors, providing key metrics for its potency and selectivity.

| Parameter | Value | Receptor Subtype | Comments | Reference |

| Kb | 2.1 μM | GABAA-ρ | Antagonist activity. | [2][3][4] |

| 320 μM | GABAA | Minimal antagonist effect, demonstrating selectivity for GABAA-ρ. | [2][3][4] | |

| EC50 | ~500 μM | GABAB | Weak agonist activity. | [2][3][4] |

| IC50 | 1.6 μM | ρ1 GABAA | Antagonism of GABA-induced currents. | [3] |

| 1.3 μM | ρ1/α1 chimeric receptors | Similar potency to wild-type ρ1, suggesting the binding site is on the ρ1 subunit. | [3] | |

| 2.22 μM | GABAA-ρ1 | - | [5] | |

| 1.1 ± 0.07 μM | GABAρ1 | - | [6] |

Signaling Pathways

GABAA-ρ Receptor Signaling

Activation of GABAA-ρ receptors by GABA leads to the opening of an integrated chloride ion channel. This results in an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing. This compound, as a competitive antagonist, binds to the GABA recognition site on the GABAA-ρ receptor, thereby preventing GABA from binding and activating the channel. This blockade of chloride influx prevents the hyperpolarization and subsequent neuronal inhibition that would normally occur.

Caption: GABAA-ρ receptor signaling and inhibition by this compound.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the properties of ion channels, like GABAA-ρ receptors, expressed in a heterologous system.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from Xenopus laevis.

-

Inject cRNA encoding the desired GABAA-ρ receptor subunits into the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.[6]

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.5).[2]

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[7]

-

Use a voltage-clamp amplifier to hold the oocyte membrane potential at a specific value (e.g., -60 mV or -70 mV).[2][6]

-

-

Data Acquisition:

-

Apply GABA to the oocyte to elicit an inward chloride current.

-

To test the effect of this compound, co-apply varying concentrations of this compound with a fixed concentration of GABA.

-

Record the resulting currents using appropriate data acquisition software. The current signal can be filtered at 50 Hz and digitized at 100 Hz.[2]

-

Whole-Cell Patch-Clamp Recording in Neurons or Cultured Cells

This technique allows for the recording of ionic currents from a single cell, providing a more physiologically relevant context for studying receptor function.

Methodology:

-

Cell Preparation:

-

Pipette Preparation and Seal Formation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.[10]

-

Fill the pipette with an intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 40 mM HEPES, adjusted to pH 7.2).[11]

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9][10]

-

-

Whole-Cell Configuration and Recording:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV) in voltage-clamp mode.[8][9]

-

Apply GABA to the cell to evoke a current.

-

To determine the effect of this compound, perfuse the cell with a solution containing both GABA and this compound.

-

Record the currents before, during, and after the application of the compounds.

-

Experimental Workflow

Characterizing a Competitive Antagonist (this compound)

The following workflow outlines the key steps in characterizing the competitive antagonism of this compound at GABAA-ρ receptors.

Caption: A typical experimental workflow for characterizing a competitive antagonist.

Conclusion

This compound is an invaluable pharmacological tool for the selective investigation of GABAergic pathways mediated by GABAA-ρ receptors. Its high selectivity allows for the precise dissection of the role of these receptors in neuronal signaling and their potential involvement in various neurological and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the complexities of the GABAergic system.

References

- 1. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 2. Two-electrode voltage-clamp technique [bio-protocol.org]

- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. multichannelsystems.com [multichannelsystems.com]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. Whole-cell patch clamp recordings [bio-protocol.org]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. mdpi.com [mdpi.com]

Unveiling Synaptic Transmission in the Spinal Cord: A Technical Guide to the Application of TPMPA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) as a pharmacological tool for the investigation of synaptic transmission within the spinal cord. This compound is a potent and selective antagonist of the γ-aminobutyric acid type C (GABA-C) receptor, also known as the GABAρ receptor. By elucidating the role of this specific GABA receptor subtype, researchers can gain deeper insights into the complex inhibitory mechanisms governing spinal cord circuitry and its implications in both physiological and pathological states.

Introduction to this compound and GABA-C Receptors in the Spinal Cord

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through three main receptor classes: GABA-A, GABA-B, and GABA-C[1]. While GABA-A and GABA-B receptors are widely studied, the distinct role of GABA-C receptors in the spinal cord is an emerging area of research. GABA-C receptors are ionotropic receptors that, upon activation, open an intrinsic chloride channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission[1][2].

This compound has emerged as a critical tool for isolating the function of GABA-C receptors due to its high selectivity over GABA-A and GABA-B receptors[3]. Understanding the function of GABA-C receptors in the spinal cord is paramount, as they are implicated in processes such as nociception, motor control, and synaptic plasticity. Dysregulation of GABAergic signaling in the spinal cord is associated with various neurological disorders, including chronic pain and spasticity.

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound, providing a reference for experimental design.

| Parameter | Value | Species/Preparation | Reference |

| Working Concentration | 10 µM | Neonatal Rat Spinal Cord Slice | [4] |

| Kb (antagonist) | 2.1 µM | Recombinant Human GABA-A-ρ1 Receptors | [3] |

| IC50 | ~1.1 µM | Human GABAρ1 Receptors (expressed in Xenopus oocytes) | [5] |

| IC50 | 5.06 µM | Recombinant ρ1 GABA-C Receptors | [6] |

| IC50 | 11.08 µM | Recombinant ρ2 GABA-C Receptors | [6] |

Table 1: Pharmacological Properties of this compound

| Parameter | Observation | Experimental Conditions | Reference |

| Effect on Spinal Reflexes | No effect at 10 µM | Dorsal root stimulation in neonatal rat spinal cord | [4] |

| Effect on GABA-induced Depression of Spinal Reflexes | Significant attenuation | Neonatal rat spinal cord | [4] |

| Effect on Spontaneous Bursting Activity | Slowed bursting frequency, increased burst duration | In the presence of bicuculline and strychnine in neonatal rat spinal cord | [4] |

Table 2: Electrophysiological Effects of this compound in the Spinal Cord

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for GABA-C receptors is the direct gating of a chloride ion channel. The influx of chloride ions hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential firing. This compound, as a competitive antagonist, binds to the GABA-C receptor at or near the GABA binding site, thereby preventing the channel from opening in the presence of GABA.

While the immediate effect of GABA-C receptor activation is straightforward, its downstream consequences and interactions with other signaling pathways in the spinal cord are areas of active investigation. Blockade of GABA-C receptors with this compound can disinhibit specific neuronal populations, leading to alterations in network activity and synaptic plasticity. For instance, in the retina, antagonism of GABA receptors has been shown to increase cyclic GMP (cGMP) levels through a nitric oxide synthase (NOS)-dependent pathway, suggesting a potential link to downstream signaling cascades[7].

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in electrophysiological studies of the spinal cord. Specific parameters may need to be optimized based on the experimental goals and animal model.

Spinal Cord Slice Preparation

This protocol is adapted from established methods for preparing spinal cord slices for patch-clamp recordings[8][9].

Materials:

-

Young adult rodent (e.g., rat or mouse)

-

Anesthetic (e.g., urethane or isoflurane)

-

Dissection tools (scissors, forceps, rongeurs)

-

Vibrating microtome (vibratome)

-

Ice-cold, high-sucrose artificial cerebrospinal fluid (aCSF)

-

Standard aCSF

-

Carbogen gas (95% O2 / 5% CO2)

High-Sucrose aCSF Composition (in mM):

-

Sucrose: 250

-

KCl: 2.5

-

CaCl2: 2

-

MgCl2: 2

-

NaH2PO4: 1.2

-

NaHCO3: 25

-

Glucose: 11

Standard aCSF Composition (in mM):

-

NaCl: 125

-

KCl: 2.5

-

CaCl2: 2

-

MgCl2: 1

-

NaH2PO4: 1.25

-

NaHCO3: 26

-

Glucose: 20

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform a laminectomy to expose the lumbosacral spinal cord.

-

Rapidly dissect the spinal cord and place it in ice-cold, carbogen-gassed high-sucrose aCSF.

-

Mount the spinal cord segment on a vibratome stage and cut transverse or parasagittal slices (250-300 µm thick).

-

Transfer the slices to a holding chamber containing carbogen-gassed standard aCSF at room temperature (22-25°C) and allow them to recover for at least 30 minutes before recording.

Whole-Cell Patch-Clamp Recording and this compound Application

Materials:

-

Spinal cord slices in a recording chamber

-

Patch-clamp rig (microscope, micromanipulator, amplifier)

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular solution

-

Perfusion system

-

This compound stock solution

Intracellular Solution (example, K-gluconate based):

-

K-gluconate: 135 mM

-

KCl: 5 mM

-

HEPES: 10 mM

-

EGTA: 0.5 mM

-

Mg-ATP: 2 mM

-

Na-GTP: 0.3 mM

-

Adjust pH to 7.3 with KOH

Procedure:

-

Transfer a spinal cord slice to the recording chamber and continuously perfuse with carbogen-gassed standard aCSF at a flow rate of 4-7 ml/min at 30-34°C.

-

Identify neurons in the desired lamina of the spinal cord (e.g., dorsal horn) using differential interference contrast (DIC) microscopy.

-

Pull patch pipettes to a resistance of 3-7 MΩ and fill with the desired intracellular solution.

-

Establish a whole-cell patch-clamp recording from the target neuron.

-

Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs).

-

Prepare a working solution of this compound in standard aCSF (e.g., 10 µM).

-

Bath-apply the this compound solution through the perfusion system.

-

Record changes in synaptic activity in the presence of this compound.

-

Wash out the this compound by perfusing with standard aCSF to observe recovery.

Logical Relationships in Spinal Cord Circuitry

This compound can be used to dissect the role of GABA-C receptors in specific spinal cord circuits, such as the dorsal horn pain processing pathway. In this circuit, inhibitory interneurons play a crucial role in modulating the transmission of nociceptive signals from primary afferent fibers to second-order neurons. By blocking GABA-C receptors on these neurons, this compound can reveal their contribution to the overall inhibitory tone and its impact on pain perception.

Conclusion

This compound is an indispensable tool for the selective investigation of GABA-C receptor function in the spinal cord. Its application in electrophysiological and other advanced neuroscience techniques allows for the detailed characterization of this often-overlooked component of the GABAergic system. A thorough understanding of the role of GABA-C receptors in spinal cord synaptic transmission, facilitated by the use of this compound, will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological conditions. Researchers are encouraged to adapt and optimize the provided protocols to their specific experimental needs to further unravel the complexities of spinal cord neurophysiology.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. This compound | GABAA-ρ Receptors | Tocris Bioscience [tocris.com]

- 4. Antagonism by (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid of synaptic transmission in the neonatal rat spinal cord in vitro: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA): A Technical Guide

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and effects in various experimental systems. The information is intended for researchers, scientists, and professionals in drug development.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized primarily through its interaction with GABA receptors. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | KB (μM) | Reference |

| GABAC | Recombinant human ρ1 | 2.1 | [1][2] |

| GABAA | Rat brain membranes | 320 | [1][2] |

Table 2: Inhibitory Activity of this compound

| Receptor Subtype | Preparation | IC50 (μM) | Effect | Reference |

| GABAC (ρ1) | Recombinant human | 1.6 | Antagonist | [1] |

| GABAC (ρ1/α1) | Recombinant chimeric | 1.3 | Antagonist | [1] |

| GABAB | - | EC50 ~ 500 | Weak Agonist | [1][2] |

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of GABAC receptors. These receptors, which are ionotropic and form chloride channels, are predominantly found in the retina but are also present in other areas of the central nervous system, including the hippocampus, spinal cord, and superior colliculus.[3][4] By competitively inhibiting the binding of GABA to these receptors, this compound prevents the opening of the associated chloride channels, thereby blocking the hyperpolarizing effect of GABA.

Figure 1: Competitive antagonism of the GABAC receptor by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not extensively detailed in the public literature. However, based on the methodologies cited in key publications, the following representative protocols can be outlined.

Receptor Binding Assay (Representative Protocol)

This protocol is a synthesized representation of methods used to determine the binding affinity of compounds to GABA receptors.

-

Tissue Preparation:

-

Whole rat brains are homogenized in a cold Tris-HCl buffer.

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.

-

The final pellet is resuspended to a specific protein concentration.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of this compound.

-

Incubations are carried out at a controlled temperature for a specific duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

The KB values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp in Xenopus Oocytes (Representative Protocol)

This protocol is a generalized procedure for expressing recombinant receptors and recording their electrophysiological responses.

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the desired GABA receptor subunits (e.g., human ρ1) is injected into the oocytes.

-

Oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes for voltage clamping.

-

GABA is applied to the oocyte to elicit a current, and the inhibitory effect of co-applied this compound at various concentrations is measured.

-

-

Data Analysis:

-

Concentration-response curves are generated to determine the IC50 of this compound.

-

Figure 2: Workflow for electrophysiological recording in Xenopus oocytes.

In Vivo Electrophysiology in Rats (Representative Protocol)

This protocol is based on studies investigating the effects of this compound on neuronal activity in the rat brain.[1]

-

Animal Preparation:

-

Male Wistar rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted for intracerebroventricular (ICV) administration of this compound.

-

-

Drug Administration:

-

This compound (e.g., 100 μmol/rat) is dissolved in saline and administered via the implanted cannula.

-

-

Electrophysiological Recording:

-

Tungsten microelectrodes are lowered into the target brain region (e.g., barrel cortex).

-

Neuronal responses to sensory stimuli (e.g., whisker deflection) are recorded before and after this compound administration.

-

-

Data Analysis:

-

Changes in spontaneous and evoked neuronal activity are analyzed to determine the effect of this compound.

-

Pharmacokinetics (ADME)

A thorough review of the available scientific literature did not yield any specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This indicates a significant gap in the complete pharmacological profiling of this compound. Further research is required to characterize its pharmacokinetic properties to better understand its potential for in vivo applications.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GABAC receptors. Its high selectivity makes it a preferred antagonist for isolating GABAC-mediated responses in various neuronal preparations. While its in vitro pharmacology is well-documented, the lack of pharmacokinetic data highlights an area for future investigation to enable a more complete understanding of its in vivo effects and potential therapeutic applications.

References

- 1. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAρ selective antagonist this compound partially inhibits GABA-mediated currents recorded from neurones and astrocytes in mouse striatum [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of TPMPA for GABA-A Rho Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) for Gamma-Aminobutyric Acid (GABA)-A rho (ρ) receptors. This compound is a selective competitive antagonist for GABA-A ρ receptors, demonstrating significantly lower affinity for other GABA receptor subtypes, making it a valuable tool in neuroscience research and a potential lead compound in drug development. This document details quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a notable selectivity for the ρ1 subunit of the GABA-A receptor over the ρ2 subunit. The following table summarizes the key binding affinity and potency values reported in the literature.

| Receptor Subtype | Parameter | Value (µM) | Ligand Type |

| GABA-A ρ1 | IC₅₀ | 1.6 | Antagonist |

| GABA-A ρ (general) | Kₑ | 2.1 | Antagonist |

| GABA-A ρ1/α1 (chimeric) | IC₅₀ | 1.3 | Antagonist |

| GABA-A ρ1 | Kₑ | 2.0 | Antagonist |

| GABA-A ρ2 | Kₑ | 15.6 | Antagonist |

| GABA-A | Kₑ | 320 | Antagonist |

| GABA-B | EC₅₀ | ~500 | Weak Agonist |

IC₅₀: Half maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant for an antagonist. EC₅₀: Half maximal effective concentration.

The data clearly indicates that this compound is a potent antagonist of GABA-A ρ1 receptors with an approximately 8-fold selectivity for ρ1 over ρ2 receptors.[1] Its affinity for canonical GABA-A receptors is significantly lower, and it has very weak activity at GABA-B receptors.[2]

Experimental Protocols

The binding affinity of this compound for GABA-A rho receptors is primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method quantifies the affinity of a ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for GABA-A ρ receptors.

Materials:

-

Biological Sample: Cell membranes from HEK293 cells or Xenopus oocytes expressing recombinant human GABA-A ρ1 or ρ2 receptors. Alternatively, tissue homogenates from rat cerebellum, which is enriched in GABA-A ρ receptors, can be used.[2]

-

Radioligand: A suitable radiolabeled GABA-A ρ receptor agonist or antagonist, such as [³H]-GABA.

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled GABA-A ρ receptor agonist (e.g., GABA or CACA) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique measures the ion flow through the receptor channel in response to agonist application and its inhibition by an antagonist.

Objective: To determine the IC₅₀ of this compound for inhibiting GABA-induced currents in cells expressing GABA-A ρ receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABA-A ρ receptor subunit (e.g., ρ1).

-

GABA solution (agonist).

-

This compound solution (antagonist).

-

Recording solution (e.g., Ba²⁺-Ringer's solution).

-

TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the GABA-A ρ receptor subunit and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

-

GABA Application: Clamp the oocyte at a holding potential of -60 mV. Apply a specific concentration of GABA (typically the EC₅₀) to elicit an inward chloride current.

-

This compound Co-application: After a stable response to GABA is established, co-apply GABA with increasing concentrations of this compound.

-

Data Acquisition: Record the peak current amplitude for each concentration of this compound.

-

Data Analysis: Plot the percentage of inhibition of the GABA-induced current as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

GABA-A ρ receptors are ligand-gated ion channels primarily permeable to chloride ions (Cl⁻). The binding of the endogenous agonist, GABA, to the extracellular domain of the receptor induces a conformational change that opens the channel pore. This leads to an influx of Cl⁻, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.

This compound acts as a competitive antagonist, meaning it binds to the same site as GABA (the orthosteric site) but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and opening the channel, thereby inhibiting the inhibitory effect of GABA.

Caption: Signaling pathway of the GABA-A rho receptor and competitive antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the binding affinity of a compound like this compound for GABA-A rho receptors using a radioligand binding assay.

Caption: Workflow for a radioligand binding assay to determine this compound affinity.

References

The Discovery and Synthesis of Tpmpa: A Technical Guide

A Selective Antagonist of GABAC Receptors

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid , commonly known as Tpmpa , is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor. Its discovery marked a significant milestone in neuroscience research, providing a valuable pharmacological tool to investigate the physiological and pathological roles of GABAC receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with GABA receptors.

| Parameter | Receptor Subtype | Value | Species | Reference |

| Kb | GABAC (ρ1) | 2.1 µM | Human (recombinant) | [1] |

| Kb | GABAA | 320 µM | Rat (brain) | [1] |

| EC50 | GABAB | ~500 µM (weak agonist) | Rat (hippocampal slices) | [1] |

| Selectivity | GABAC (ρ1) vs. ρ2 | 8-fold | Human (recombinant) | [1] |

Experimental Protocols

Synthesis of this compound

A versatile and economical five-step synthesis for this compound has been developed, featuring a key palladium-catalyzed C-P bond forming reaction. The general workflow is outlined below.[2][3]

Step 1: Preparation of Isopropyl (pyridin-4-yl)methylphosphinate

This initial step involves the palladium-catalyzed cross-coupling of a suitable pyridine derivative with a phosphinate. While the specific precursors are not detailed in the provided search results, a typical approach would involve the reaction of 4-halopyridine with a source of the methylphosphinate group in the presence of a palladium catalyst and a phosphine ligand.

Step 2: N-methylation of the Pyridine Ring

The resulting isopropyl (pyridin-4-yl)methylphosphinate is then N-methylated.

-

Reagents: Isopropyl (pyridin-4-yl)methylphosphinate, Methyl iodide, Toluene.

-

Procedure: A solution of isopropyl (pyridin-4-yl)methylphosphinate in anhydrous toluene is treated with methyl iodide. The reaction mixture is heated to facilitate the formation of the N-methylpyridinium iodide salt.

Step 3: Reduction of the Pyridinium Ring

The N-methylated intermediate is subsequently reduced to the corresponding tetrahydropyridine.

-

Reagents: N-methylpyridinium iodide salt, Sodium borohydride, Methanol.

-

Procedure: The N-methylpyridinium iodide salt is dissolved in methanol and treated with sodium borohydride to yield isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate.

Step 4: N-demethylation and Protection

The N-methyl group is removed and replaced with a suitable protecting group to allow for the final deprotection step.

Step 5: Deprotection to Yield this compound

The final step involves the removal of the protecting groups to yield (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound). The specific conditions for this step depend on the protecting group used in the previous step. Purification is typically achieved through chromatographic techniques.

Biological Characterization of this compound

Competitive Radioligand Binding Assay for GABAC Receptors

This protocol is adapted from standard procedures for GABA receptor binding assays.

-

Materials:

-

Cell membranes expressing recombinant human GABAC (ρ1) receptors.

-

[3H]-GABA (radioligand).

-

Unlabeled GABA.

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]-GABA and varying concentrations of this compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

-

After incubation, the membranes are rapidly filtered and washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-GABA (IC50) is determined.

-

The equilibrium dissociation constant (Kb) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the antagonist activity of this compound on GABAC receptors expressed in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).

-

Materials:

-

Cells expressing the GABAC receptor of interest.

-

Patch-clamp setup with an amplifier, data acquisition system, and microscope.

-

Glass micropipettes.

-

Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES).

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

GABA (agonist).

-

This compound (antagonist).

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a cell expressing GABAC receptors.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply a known concentration of GABA to elicit an inward chloride current.

-

After establishing a stable baseline response to GABA, co-apply GABA with varying concentrations of this compound.

-

Measure the reduction in the GABA-evoked current in the presence of this compound.

-

Construct a concentration-response curve to determine the IC50 of this compound.

-

Visualizations

Synthesis Workflow of this compound

Caption: Five-step synthesis of this compound.

This compound Experimental Workflow for Biological Characterization

Caption: Workflow for characterizing this compound.

Signaling Pathway of GABAC Receptor and this compound's Role

Caption: GABAC signaling and this compound's antagonism.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TPMPA Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as TPMPA, is a potent and selective competitive antagonist of the GABAC receptor, a subtype of the GABAA receptor family.[1] This technical guide provides a comprehensive overview of this compound's applications in neuroscience research, including its pharmacological properties, detailed experimental protocols for its use, and its role in elucidating GABAergic signaling pathways.

Core Pharmacological Data of this compound

This compound's selectivity for GABAC receptors over GABAA and GABAB receptors makes it an invaluable tool for isolating and studying the physiological and pathological roles of GABAC-mediated neurotransmission. The following table summarizes the key quantitative data regarding this compound's receptor binding and potency.

| Receptor Subtype | Interaction Type | Potency (Kb or EC50 in µM) | Species/System |

| GABAC | Competitive Antagonist | 2.1 (Kb) | Cloned human ρ1 receptors expressed in Xenopus laevis oocytes |

| GABAA | Antagonist | 320 (Kb) | Rat brain receptors expressed in Xenopus laevis oocytes |

| GABAB | Weak Agonist | ~500 (EC50) | Rat hippocampal slices |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.

Synthesis of this compound

A versatile and economical five-step synthesis of this compound has been described, utilizing a palladium-catalyzed C-P bond forming reaction as a key step.[2][3]

Materials:

-

Isopropyl (pyridin-4-yl)methylphosphinate (6)

-

Methyl iodide

-

Anhydrous toluene

-

Diethyl ether

-

Sodium borohydride

-

Methanol

-

2,2,2-trichloroethyl chloroformate

Procedure:

-

Step 1: Synthesis of 4-[Isopropoxy(methyl)phosphoryl]-1-methylpyridinium iodide (7)

-

A solution of isopropyl (pyridin-4-yl)methylphosphinate (6) (e.g., 2.2 g, 11.05 mmol) in anhydrous toluene (30 cm³) is treated with methyl iodide (e.g., 7 g, 49 mmol).

-

The reaction mixture is heated at 45 °C for 72 hours.

-

After cooling, the resulting yellow salt is allowed to settle.

-

The solvent is decanted, and the salt is washed with diethyl ether (3 x 20 cm³).

-

-

Step 2: Reduction to Isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate (8)

-

The N-methylpyridinium iodide (7) is smoothly reduced with sodium borohydride in methanol to yield the tetrahydropyridine derivative (8) in high yield.

-

-

Step 3: Conversion to the N-TROC derivative (9)

-

The N-TROC derivative (9) is achieved in good yield by reacting compound (8) with 2,2,2-trichloroethyl chloroformate.

-

Note: For complete, detailed reaction conditions, reagent quantities, and purification methods, please refer to the primary literature.[2][3]

In Vivo Electrophysiology in Rat Barrel Cortex

This protocol describes the use of this compound to investigate the role of GABAC receptors in modulating neuronal responses in the somatosensory cortex of rats.

Animal Model:

-

Male Wistar rats (230-260 g) are commonly used.

Surgical Procedure for Intracerebroventricular (ICV) Injection:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).[4][5]

-

Stereotaxic Frame: Position the anesthetized rat in a stereotaxic frame.[4][6] Ensure the head is level by aligning bregma and lambda.[7]

-

Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. A small burr hole is drilled over the target injection site.

-

Injection: Using a Hamilton syringe, slowly inject this compound into the lateral ventricle.

-

Infusion Rate: A slow infusion rate (e.g., 1 µL/min) is recommended.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring during recovery.

Electrophysiological Recording:

-

Tungsten microelectrodes are used to record single-unit action potentials from neurons in the barrel cortex.

-

Whisker deflection is used as a natural stimulus to evoke neuronal responses.

Electroretinogram (ERG) Recording in Rats

This protocol outlines the procedure for assessing the effect of this compound on retinal function using ERG.

Animal Preparation:

-

Dark-adapt the rat for a sufficient period (e.g., overnight) before the experiment.

-

Anesthetize the animal and maintain its body temperature.

Drug Administration:

-

This compound can be administered via intravitreal injection.

ERG Recording:

-

Electrodes: Place a corneal electrode on the eye to record the ERG signal. Reference and ground electrodes are placed subcutaneously.

-

Light Stimulation: Use a Ganzfeld dome to deliver full-field light flashes.[8]

-

Scotopic ERG: Record responses to brief flashes of white or colored light in the dark-adapted state to assess rod and mixed rod-cone responses.

-

Photopic ERG: After a period of light adaptation, record responses to flashes presented on a lighted background to assess cone function.

-

-

Data Acquisition: Amplify and filter the ERG signals for analysis of a-wave and b-wave amplitudes and implicit times.[9]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the blockade of GABAC receptors, which are ligand-gated chloride channels.[10] This antagonism modulates inhibitory neurotransmission in various neural circuits.

Retinal Circuitry

In the retina, GABAC receptors are predominantly expressed on the axon terminals of bipolar cells.[11] These receptors are activated by GABA released from amacrine cells. The binding of GABA to GABAC receptors on bipolar cells leads to chloride influx and hyperpolarization, which in turn reduces the release of glutamate onto ganglion cells.[12][13]

By blocking these receptors, this compound disinhibits bipolar cells, leading to an increase in glutamate release and altered signaling to ganglion cells. This modulation of the bipolar-ganglion cell synapse is crucial for shaping the receptive fields and response properties of ganglion cells.[12]

Somatosensory Cortex

In the barrel cortex, GABAergic interneurons play a critical role in shaping the response properties of excitatory neurons to sensory input from the whiskers.[14][15][16] While the precise circuitry involving GABAC receptors is still under investigation, studies have shown that intracerebroventricular administration of this compound modulates neuronal spontaneous activity and responses to whisker deflection. This suggests that GABAC receptors contribute to the overall inhibitory tone in the somatosensory cortex, thereby influencing sensory processing.

References

- 1. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate 97 (HPLC) CAS 182485-36-5 [sigmaaldrich.com]

- 2. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Neuron - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Axonal Dynamics of Excitatory and Inhibitory Neurons in Somatosensory Cortex | PLOS Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols for TPMPA in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor, also known as the GABAA-ρ receptor.[1] This selectivity makes this compound an invaluable pharmacological tool for isolating and studying GABAC receptor-mediated currents in various neuronal populations. GABAC receptors are ligand-gated ion channels that, upon activation by GABA, primarily conduct chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neuronal excitability.[2] These receptors are prominently expressed in the retina, but are also found in other brain regions such as the hippocampus, spinal cord, and superior colliculus.[3] These application notes provide detailed protocols for the use of this compound in whole-cell and single-channel electrophysiological recordings.

Data Presentation

Quantitative Data for this compound

| Parameter | Receptor | Species/System | Value | Reference(s) |

| Kb (antagonist) | GABAC | - | 2.1 µM | |

| Kb (antagonist) | GABAA | - | 320 µM | |

| EC50 (weak agonist) | GABAB | - | ~500 µM | |

| IC50 | ρ1 GABAC Receptors | - | 1.6 µM | [1] |

| IC50 | ρ1/α1 chimeric receptors | - | 1.3 µM | [1] |

Signaling Pathway

The GABAC receptor is an ionotropic receptor, meaning its activation directly opens an ion channel. The binding of GABA to the extracellular domain of the receptor induces a conformational change that opens the central pore, which is selectively permeable to chloride ions (Cl⁻). The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This compound acts as a competitive antagonist by binding to the same site as GABA, thereby preventing the channel from opening.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile deionized water or desired buffer

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, this compound is soluble in water up to 100 mM.

-

To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For a molecular weight of 161.14 g/mol , this would be 1.6114 mg for 1 mL of solvent.

-

Add the appropriate volume of sterile deionized water to the this compound powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Whole-Cell Patch-Clamp Recording Protocol

Objective: To record GABAC receptor-mediated currents in whole-cell configuration and assess the effect of this compound.

Materials:

-

Standard patch-clamp setup (amplifier, micromanipulator, perfusion system, data acquisition software)

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

GABA

-

This compound

Experimental Workflow:

Methodology:

-

Solution Preparation:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.

-

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (Note: The choice of intracellular solution may vary depending on the specific experimental goals).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Obtain a gigaseal (>1 GΩ) on the membrane of the target neuron.

-

Rupture the membrane to establish a whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Record baseline currents evoked by a brief application of GABA (e.g., 10 µM) via a puffer pipette or through the perfusion system.

-

Bath apply this compound at the desired concentration (e.g., 10-100 µM) for several minutes to allow for equilibration.[4]

-

Record GABA-evoked currents in the presence of this compound. A significant reduction in the current amplitude is expected.

-

To test for reversibility, wash out this compound by perfusing with aCSF for an extended period and re-apply GABA.

-

Single-Channel Recording Protocol (Cell-Attached or Excised Patch)

Objective: To record single-channel currents from GABAC receptors and observe the blocking effect of this compound.

Materials:

-

Same as for whole-cell recording, with modifications to solutions as needed.

Experimental Workflow:

Methodology:

-

Solution Preparation:

-

Pipette Solution (for cell-attached and outside-out): aCSF containing a low concentration of GABA (e.g., 1-5 µM) to elicit channel openings.

-

Bath Solution (for inside-out): Intracellular-like solution.

-

-

Pipette Preparation: Use thick-walled borosilicate glass pipettes pulled to a higher resistance (5-10 MΩ) to isolate a small membrane patch.

-

Recording:

-

Approach the cell and form a high-resistance seal (>10 GΩ) in the cell-attached configuration.

-

Record baseline single-channel openings at a fixed holding potential.

-

For excised-patch recordings (inside-out or outside-out): Carefully pull the pipette away from the cell to form an excised patch.

-

Apply this compound to the appropriate side of the membrane (extracellular for outside-out, intracellular for inside-out) via the perfusion system. A decrease in the frequency and/or duration of channel openings is expected.

-

For cell-attached recordings: this compound can be included in the recording pipette or bath-applied, although the latter may have indirect effects.

-

Troubleshooting and Considerations

-

Specificity: While this compound is highly selective for GABAC over GABAA and GABAB receptors, at very high concentrations, some off-target effects may be observed. It is recommended to use the lowest effective concentration determined through a dose-response experiment.

-